molecular formula C9H11B B1582043 1-(2-Bromoethyl)-4-methylbenzene CAS No. 6529-51-7

1-(2-Bromoethyl)-4-methylbenzene

Cat. No.: B1582043
CAS No.: 6529-51-7
M. Wt: 199.09 g/mol
InChI Key: IAZCKSJRRRXZEY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylbenzene is an organic compound belonging to the aryl bromide family. Its molecular structure consists of a bromine atom attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group. This unique arrangement bestows upon it a variety of chemical properties, facilitating its involvement in a broad spectrum of organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-methylbenzene can be synthesized through various methods. One common approach involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of benzene with 1-bromo-2-chloroethane via Friedel-Crafts alkylation. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-methylbenzene undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)-4-methylbenzene has versatile applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-4-methylbenzene exerts its effects involves electrophilic aromatic substitution. In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-3-methylbenzene
  • (2-Bromopropyl)benzene
  • 4-(2-Bromoethyl)phenol
  • 1-(2-Bromoethyl)-4-chlorobenzene
  • 4-(2-Bromoethyl)aniline

Uniqueness: 1-(2-Bromoethyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceutical intermediates .

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCKSJRRRXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341156
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-51-7
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphenethyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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